molecular formula C14H24O B14170500 2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enal CAS No. 922736-25-2

2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enal

Cat. No.: B14170500
CAS No.: 922736-25-2
M. Wt: 208.34 g/mol
InChI Key: AQQJBXKGGSFOTA-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methylbut-2-en-1-yl)oct-7-enal is an organic compound with a complex structure that includes multiple double bonds and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylbut-2-en-1-yl)oct-7-enal typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective hydrogenation and isomerization steps. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium tert-butoxide, and solvents such as ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed in hydrogenation steps. The process is optimized to minimize by-products and maximize the efficiency of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylbut-2-en-1-yl)oct-7-enal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the double bonds, using reagents like halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyl-2-(3-methylbut-2-en-1-yl)oct-7-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methylbut-2-en-1-yl)oct-7-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s double bonds and aldehyde group allow it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbut-2-en-1-yl acetate
  • 3-Methyl-2-buten-1-ol
  • 2-Methyl-3-buten-2-ol

Uniqueness

2-Methyl-2-(3-methylbut-2-en-1-yl)oct-7-enal is unique due to its specific structural features, such as the presence of multiple double bonds and a branched alkyl chain

Properties

CAS No.

922736-25-2

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-methyl-2-(3-methylbut-2-enyl)oct-7-enal

InChI

InChI=1S/C14H24O/c1-5-6-7-8-10-14(4,12-15)11-9-13(2)3/h5,9,12H,1,6-8,10-11H2,2-4H3

InChI Key

AQQJBXKGGSFOTA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(CCCCC=C)C=O)C

Origin of Product

United States

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